Product packaging for Bis(2-mercaptoethyl)sulfone(Cat. No.:CAS No. 145626-87-5)

Bis(2-mercaptoethyl)sulfone

Cat. No.: B043482
CAS No.: 145626-87-5
M. Wt: 186.3 g/mol
InChI Key: YWXCBLUCVBSYNJ-UHFFFAOYSA-N
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Description

Bis(2-mercaptoethyl)sulfone (BMS) is a symmetric bisthiol sulfone compound that serves as an efficient and powerful reducing agent for the cleavage of disulfide bonds in neutral aqueous solutions. As a water-soluble reagent, it is particularly valuable for the reduction of native disulfide bonds in proteins and is widely recognized as a superior alternative to dithiothreitol (DTT). Research demonstrates that BMS reduces accessible disulfide bonds in systems like immunoglobulin and trypsinogen 5 to 7 times faster than DTT at pH 7.0. Even less accessible disulfide bonds, such as those in alpha-chymotrypsinogen A, are reduced 2.3 times faster with BMS, highlighting its exceptional efficacy. This compound has proven instrumental in diverse research applications, including the study of ion channel proteins like Orai3, where it is used to reduce engineered disulfide bridges to elucidate channel structure and gating mechanisms. Its utility extends to the total synthesis of complex biomolecules like mycothiol, the study of protein folding in potassium channels, and the stabilization of DNA nanostructures through reversible crosslinking. With a molecular formula of C 4 H 10 O 2 S 3 and a molecular weight of 186.32 g/mol, BMS is supplied as a white to off-white crystalline solid with a purity of ≥96%. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2S3 B043482 Bis(2-mercaptoethyl)sulfone CAS No. 145626-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-sulfanylethylsulfonyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S3/c5-9(6,3-1-7)4-2-8/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXCBLUCVBSYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370769
Record name Bis(2-mercaptoethyl)sulfone
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Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145626-87-5
Record name Bis(2-mercaptoethyl)sulfone
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Record name Bis(2-mercaptoethyl)sulfone
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Record name Bis(2-thioethyl) sulphone
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Record name BIS(2-MERCAPTOETHYL)SULFONE
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Mechanistic Investigations of Bis 2 Mercaptoethyl Sulfone Reactivity

Thiol-Disulfide Interchange Mechanisms

Thiol-disulfide interchange is a crucial reaction in biochemistry for the formation and cleavage of disulfide bonds. The reaction involving Bis(2-mercaptoethyl)sulfone follows well-established mechanisms common to other dithiols.

The rate of thiol-disulfide interchange reactions is significantly influenced by environmental factors.

Solvent Polarity: The polarity of the solvent plays a critical role. In the SN2 transition state, the negative charge is distributed over the attacking and leaving sulfur atoms. researchgate.net Because the charge is more widely distributed in the transition state than it is in the reactant thiolate, nonpolar or hydrophobic environments can actually catalyze the reaction, potentially increasing the rate by several orders of magnitude compared to the reaction in water. researchgate.net Conversely, polar solvents can stabilize the reactant thiolate, potentially slowing the reaction. sioc-journal.cn

Steric Hindrance: The accessibility of the thiol groups and the target disulfide bond is a key determinant of reaction kinetics. core.ac.uk Increased steric bulk around the reacting sulfur atoms can hinder the approach of the nucleophilic thiolate, slowing down the reaction rate. nih.gov For instance, reactions involving sterically hindered groups like t-butyl show a distinct preference for the SN2 displacement pathway with a measurable activation barrier. nih.gov

The efficacy of a thiol as a reducing agent is determined by both thermodynamic and kinetic factors. The thermodynamics of the process are often evaluated by the standard reduction potential (E°′), while kinetics are influenced by factors like the thiol's pKₐ.

From a thermodynamic standpoint, this compound has a standard reduction potential (E°′) of -0.291 ± 0.002 V. acs.org This value indicates it is a potent reducing agent, though slightly less powerful than the commonly used dithiothreitol (B142953) (DTT), which has an E°′ of approximately -0.33 V. acs.org The favorability of a redox reaction is indicated by the change in Gibbs free energy (ΔG), with one-electron transfers often being thermodynamically unfavorable compared to two-electron transfers. frontiersin.org

Table 1: Properties of this compound

Property Value Source
First Thiol pKₐ 7.9 ± 0.2 acs.org
Second Thiol pKₐ 9.0 ± 0.2 acs.org
Standard Reduction Potential (E°′) -0.291 ± 0.002 V acs.org

Oxidation Pathways and Cyclic Product Formation

When this compound acts as a reducing agent, it becomes oxidized. The oxidation of its two thiol groups leads to the formation of an intramolecular disulfide bond. acs.org This process results in the creation of a stable, seven-membered cyclic compound containing a sulfone group and a disulfide bridge. acs.org The formation of such cyclic structures is a common pathway for dithiols, and methods exist for the synthesis of various five- to nine-membered cyclic aliphatic sulfones. mdpi.comrsc.org The oxidation can be achieved using various oxidizing agents, including molecular oxygen or hydrogen peroxide. researchgate.netosti.gov

Thiol-Based Click Chemistry and Related Reactions

Thiol-based "click" chemistry encompasses a range of efficient and specific reactions involving the thiol group. mdpi.com These reactions, which include thiol-ene additions and various substitution reactions, are valued for their high yields and mild reaction conditions. core.ac.ukmdpi.com

A specific type of reaction relevant to bis-thiols like this compound is the thiol-phenylsulfone substitution. Research has demonstrated that monomers containing two phenylsulfonyl groups can react with bisthiols under mild conditions. rsc.org This reaction proceeds as a step-growth polymerization, where the thiol groups displace the phenylsulfonyl groups, leading to the synthesis of novel polymers, specifically polyimidosulfides. rsc.orgresearchgate.net This highlights a synthetic application of bis-thiols in polymer chemistry beyond simple disulfide reduction.

Thiol-Isocyanate Click Polymerization

The reaction between thiols and isocyanates is a well-established example of click chemistry, utilized in the synthesis of polythiourethanes. researchgate.net This process, specifically a base-catalyzed step-growth polymerization, involves the addition of a thiol group (R-SH) across the carbon-nitrogen double bond of an isocyanate group (R'-NCO). researchgate.netcore.ac.uk The reaction results in the formation of a thiourethane linkage (-S-CO-NH-). researchgate.net

The mechanism is initiated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the isocyanate group. The subsequent protonation of the resulting intermediate yields the stable thiourethane product. This type of polymerization is highly efficient, proceeds under mild conditions, and generates no byproducts, making it a robust method for creating cross-linked polymer networks or linear polymers. researchgate.netcore.ac.uk The use of this compound as the dithiol monomer in this reaction would lead to the formation of poly(thiourethane sulfone)s, materials that can be formulated into thermosetting plastics with high refractive indices and excellent impact resistance. researchgate.net The kinetics of the reaction can be controlled, for instance, by using thermally or photochemically activated latent base catalysts. researchgate.net

Broader Applicability of Thiol-Ene and Thiol-Epoxy Reactions

Beyond reactions with isocyanates, the thiol groups of this compound allow it to participate in other highly efficient click reactions, notably thiol-ene and thiol-epoxy reactions. nih.gov These reactions are valued in polymer science and material synthesis for their high yields, tolerance to various functional groups, and mild reaction conditions. rsc.orgnih.gov

Thiol-Ene Reactions: The thiol-ene reaction typically proceeds via a free-radical mechanism, often initiated by heat or light. nih.gov The process involves two key steps:

Chain Initiation: A thiyl radical (RS•) is generated from the thiol, either thermally or through the use of a photoinitiator. rsc.org

Propagation: The thiyl radical adds across a carbon-carbon double bond (an 'ene') in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. rsc.org

This polymerization mechanism is particularly effective for rapidly producing films and cured materials with excellent mechanical properties. nih.gov It is also notably insensitive to oxygen, a common inhibitor in other radical polymerizations. nih.govnih.gov

Thiol-Epoxy Reactions: The thiol-epoxy reaction is a nucleophilic ring-opening process. ethz.ch For the reaction to occur, the thiol must first be converted into its more nucleophilic conjugate base, the thiolate anion (RS⁻), typically by using a base catalyst. ethz.ch The strained three-membered epoxide ring is highly susceptible to nucleophilic attack. The thiolate anion attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a thioether and a secondary hydroxyl group. ethz.ch This newly formed hydroxyl group can be used for subsequent functionalization, such as through esterification, allowing for the facile creation of dual-functional materials without complex protection-deprotection steps. ethz.ch Aliphatic dimercaptan compounds, such as the related bis(2-mercaptoethyl) sulfide (B99878), are used as reactive diluents in amine-catalyzed thiol-curing of epoxy resins to produce materials with high refractive indices. google.com

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the intricate details of reaction mechanisms at the molecular level. These methods allow for the theoretical examination of reaction pathways, the characterization of transient species like transition states, and the elucidation of the electronic factors that govern chemical reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is employed to map out the potential energy surface, identifying the low-energy pathways from reactants to products. This allows for the calculation of activation energies and the characterization of the geometries of intermediates and transition states.

While specific DFT studies focusing solely on this compound were not prominently identified, research on structurally and functionally related molecules demonstrates the utility of this approach. For example, DFT calculations have been used to compare the catalytic performance of different palladium complexes in the copolymerization of ethylene (B1197577) and methyl vinyl sulfone. mdpi.com These studies clarified the detailed reaction mechanism and the origins of differing catalytic activities between a phosphine-benzene sulfonate ligand and an α-diimine ligand system. mdpi.com Similarly, DFT calculations on a nickel complex containing a bis(2-mercaptophenyl)sulfide ligand—a structural analog—predicted a detailed three-step mechanism for the conversion of azide (B81097) and carbon monoxide to an isocyanate. researchgate.net The study identified a pseudo "square-pyramidal" complex and a square-planar intermediate, showcasing DFT's ability to reveal complex, multi-step reaction pathways. researchgate.net Such computational insights are invaluable for optimizing reaction conditions and designing more efficient catalysts.

Elucidation of Electronic Structure and Reactivity Profiles

DFT calculations provide deep insights into the electronic structure of molecules, which is fundamental to understanding their reactivity. By calculating properties such as molecular orbital energies, charge distributions, and electrostatic potential maps, researchers can predict and explain chemical behavior.

Studies on related organometallic and sulfur-containing compounds illustrate this power:

Charge Distribution and Stability: In a DFT study of palladium-catalyzed copolymerization, the charge dispersion across atoms in reaction intermediates was calculated. mdpi.com The results showed a correlation between the degree of charge dispersion and the stability of the structure, helping to explain the observed reaction outcomes. mdpi.com

Predicting Electrophilicity: In a study of rhenium carbene complexes, a direct correlation was observed between the ¹³C NMR chemical shift and the natural charge at the carbene carbon, as determined by computational analysis. acs.org This finding suggests that the electrophilicity of the carbene ligand can be predicted and tuned. acs.org

Bonding and Isomeric Stability: DFT has been used to analyze the electronic structure of heterotrimetallic complexes containing N,N-Bis(2-mercaptoethyl)-1,4-diazacycloheptane. acs.org The calculations revealed strong delocalization in the CrNO π system, which was key to stabilizing the observed isomer. Furthermore, DFT computations predicted that one isomer of a Co-Mo-Co' complex gained significant stability (ca. 45 kcal/mol) from an internal Mo-Co' bond, explaining its preferential formation. acs.org

These examples demonstrate how computational elucidation of electronic structure and reactivity profiles can guide the rational design of new materials and catalysts.

Coordination Chemistry and Metallochemistry of Bis 2 Mercaptoethyl Sulfone Derivatives

Ligand Design and Metal Complex Formation

The design of ligands incorporating mercaptoethyl groups is often aimed at creating specific coordination environments around a metal center. The geometry and donor properties of the ligand dictate the resulting complex's stability, reactivity, and electronic properties.

N2S2 Macrocyclic and Open-Chain Ligands Incorporating Mercaptoethyl Moieties

A significant body of research exists on N2S2 ligands, which feature two nitrogen and two sulfur donor atoms. These are typically synthesized using precursors that contain mercaptoethyl groups. For instance, ligands like N,N'-Bis(2-mercaptoethyl)-1,5-diazacyclooctane (bme-daco) and N,N-bis(2-mercaptoethyl)-1,4-diazacycloheptane (bme-dach) are well-studied. acs.orgacs.orgresearchgate.net These ligands form stable complexes with various transition metals, including nickel, palladium, and iron. acs.orgresearchgate.net The coordination of these N2S2 ligands often results in a square-planar geometry around the metal ion. acs.org

While Bis(2-mercaptoethyl)sulfone itself is an S3O2 donor ligand rather than an N2S2 ligand, the principles of using mercaptoethyl arms to create multidentate chelators are directly applicable. The sulfone group in this compound would likely be a weaker coordinating group than the thioether in its sulfide (B99878) analogue, potentially influencing the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal-Thiolate and Metal-Sulfone Complexes

The synthesis of metal-thiolate complexes typically involves the reaction of a metal salt with a thiol-containing ligand in the presence of a base to deprotonate the thiol groups. lookchem.com For example, bis(2-mercaptoethyl) sulfide is used in the synthesis of polynuclear gold(I) phosphine (B1218219) complexes and for the analytical determination of nickel. lookchem.com

Complexes of 3,3'-diaminodiphenyl sulfone have been synthesized with copper(II), nickel(II), and zinc(II), where the sulfone group is part of the ligand backbone but does not directly coordinate to the metal; coordination occurs through the amine groups. mdpi.com

Redox Chemistry of Metal-Thiolate/Sulfone Systems

The redox chemistry of metal complexes with sulfur-containing ligands is of great interest due to its relevance to the function of metalloenzymes. The oxidation state of the metal and the sulfur atoms can be modulated, leading to complex electrochemical behavior.

Electrochemical Studies of Oxidation States and Electron Transfer Processes

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox potentials of metal complexes. For N2S2 nickel complexes, such as [Ni(pdto)]2+ (where pdto is 1,8-bis(2-pyridyl)-3,6-dithioctane), two consecutive one-electron transfer processes corresponding to the Ni(II)/Ni(I) and Ni(I)/Ni(0) couples have been observed. scielo.org.mx The redox potential of these processes is influenced by the ligand environment. scielo.org.mxacs.org

In the case of palladium complexes with oxygenated sulfur ligands, electrochemical studies show that the addition of an oxygen atom to a thiolate to form a sulfoxide (B87167) stabilizes the Pd(I) state by 50-70 mV. Further oxygenation to a sulfone results in a more significant stabilization of 190-220 mV. osti.gov This indicates that the sulfone group has a strong electron-withdrawing effect, making the metal center more difficult to reduce. A study on a cobalt(II) complex with a dithiolate ligand also investigated its electrochemical behavior, showing a non-electrolyte nature in solution. academie-sciences.fr

Influence of Sulfur Site Modification on Redox Potentials

Modification of the sulfur site, such as oxidation from a thiolate to a sulfone, has a profound impact on the electronic properties and redox potentials of the metal center. The sulfone group is a strong electron-withdrawing group, which decreases the electron density at the metal center. This generally leads to a positive shift in the redox potential, making the complex more difficult to oxidize and easier to reduce. osti.gov

The study on the metalation of the dithiolate complex [N,N'-Bis(2-mercaptoethyl)-1,5-diazacyclooctanato]nickel(II) showed that neutralizing the charge on the thiolate sulfurs by binding another metal can stabilize the Ni(I) state, similar to the effect of methylation to form a thioether. acs.org This highlights the sensitivity of the nickel center's redox properties to the electronic environment provided by the sulfur donors. acs.org

Ligand SystemMetalRedox CouplePotential (vs. reference)Effect of Sulfur Oxygenation
[Pd(bme-daco)]PdPd(II)/Pd(I)Not specifiedN/A
[Pd(bme-daco)(SO)]PdPd(II)/Pd(I)Anodic shift of 50-70 mVStabilization of Pd(I)
[Pd(bme-daco)(SO2)]PdPd(II)/Pd(I)Anodic shift of 190-220 mVGreater stabilization of Pd(I)
[Ni(pdto)]2+NiNi(II)/Ni(I)E1/2 = -0.79 V (vs. Ag/AgCl)N/A
[Ni(pdto)]+NiNi(I)/Ni(0)Epc = -1.25 V (vs. Ag/AgCl)N/A

Table based on data from references osti.gov and scielo.org.mx. Note that bme-daco is used as an analogue for a mercaptoethyl-containing ligand.

Structural Elucidation of Coordination Compounds

For complexes with N2S2 ligands like [N,N'-Bis(2-mercaptoethyl)-1,5-diazacyclooctanato]nickel(II), a square-planar geometry around the nickel(II) ion is common. researchgate.net The crystal structures of polymetallic complexes where this nickel complex acts as a ligand to other metals like palladium(II) and cobalt(II) have also been determined, showing S-bridged structures. acs.org

The structure of a nickel(II) complex with 3,3'-diaminodiphenyl sulfone reveals a twisted octahedral geometry, with the sulfone ligand bridging two metal centers through its nitrogen atoms. mdpi.com This illustrates how a sulfone-containing ligand can be incorporated into a larger coordination structure.

X-ray Crystallography of Metal Complexes

While specific crystallographic data for this compound complexes is not extensively documented in the provided search results, the data for closely related N,N'-bis(2-mercaptoethyl)-1,5-diazacyclooctane (bme-daco) and N,N'-bis(2-mercaptoethyl)-1,4-diazacycloheptane (bme-dach) nickel(II) complexes offer significant insights. For instance, the [N,N'-bis(2-mercaptoethyl)-1,5-diazacyclooctanato]nickel(II) complex exhibits a pseudo-square-planar NiN2S2 geometry with the sulfur donor atoms in a cis configuration and a tetrahedral twist of 18.4°. researchgate.net

In heterotrimetallic complexes where metallodithiolates act as ligands, such as those involving (N₂S₂)M units (M = Ni²⁺, [Fe(NO)]²⁺, [Co(NO)]²⁺) chelating a central trans-Cr(NO)(MeCN) unit, X-ray crystallography has been crucial. acs.orgnih.gov These studies reveal a consistent cisoid structural topology. acs.orgnih.gov Single crystals for these complex structures are typically grown by methods like vapor diffusion of diethyl ether into acetonitrile (B52724) solutions of the complex salts. acs.org The data collection is performed at low temperatures (e.g., 110 K) to minimize thermal motion and obtain high-resolution structures. acs.org

Table 1: Representative Crystallographic Data for a Related Ni(II) Complex

Parameter[N,N'-Bis(2-mercaptoethyl)-1,5-diazacyclooctanato]nickel(II)
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)8.306 (3)
b (Å)12.258 (3)
c (Å)12.773 (4)
β (°)101.36 (3)
Z4
R-factor (%)2.85
Data sourced from a study on a related N2S2 ligand complex. researchgate.net

Stereochemical Aspects and Isomerism in Coordination Environments

Stereoisomerism, where compounds have the same connectivity but different spatial arrangements of atoms, is a key feature of the coordination chemistry of these ligands. solubilityofthings.com Geometric isomerism (cis vs. trans) is particularly important. In square planar complexes with tetradentate N2S2 ligands, the two sulfur and two nitrogen atoms can arrange in a cis or trans fashion relative to each other. The cis configuration of the sulfur donor atoms is often favored and is a prerequisite for the complex to act as a bidentate S-donor ligand in forming larger polymetallic structures. researchgate.net

In octahedral complexes, such as those formed with a central chromium atom, different isomers can arise from the arrangement of the ligands. acs.orgnih.gov For example, heterotrimetallic complexes of the type [trans-Cr(NO)(CH₃CN){M(N₂S₂)}₂]²⁺ exhibit a cisoid topology. acs.orgnih.gov This arrangement is preferred over other potential isomers like the transoid or inverted cisoid forms. acs.orgnih.gov The specific arrangement can significantly impact the compound's properties, including its reactivity and therapeutic potential in other contexts. solubilityofthings.com The presence of unsymmetrical ligands or complex coordination geometries can also lead to chirality and the formation of enantiomers. solubilityofthings.com

Computational Studies in Metallochemistry

Computational chemistry provides a powerful lens for understanding the electronic structure and reactivity of metal complexes involving this compound derivatives.

Theoretical Investigations of Electronic and Steric Effects in Coordination

Theoretical studies, often using Density Functional Theory (DFT), have been employed to explore the factors governing the preferred geometries of these complexes. acs.orgnih.govacs.org For heterotrimetallic complexes, computational analyses have shown that a combination of electronic and steric effects dictates the favored cisoid conformation. acs.orgnih.gov Electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, revealing that the cisoid arrangement creates an electropositive pocket where certain ligands, like nitric oxide (NO), can be accommodated. acs.orgnih.govtamu.edu These calculations also help in understanding the stability of different isomers, showing, for example, that the stability of a {Cr(NO)}⁵ unit can prevent bond rearrangements that might occur in analogous systems with other metals like molybdenum. acs.orgnih.gov

Modeling of Active Sites in Metalloenzymes (e.g., [NiFe] Hydrogenase Mimics)

A significant area of research for complexes with N2S2 ligand frameworks is their use as structural and functional models for the active sites of metalloenzymes, particularly [NiFe] hydrogenases. acs.org These enzymes catalyze the reversible oxidation of hydrogen and feature a unique heterobimetallic active site. acs.org Synthetic mimics are crucial for understanding the structure-function relationships of the native enzyme. pnas.orgnih.gov

Complexes that model the short Ni-Fe distance and the acute dihedral angle of the Ni-S₂-Fe bridge observed in the active forms of [NiFe] hydrogenase are of particular interest. pnas.orgnih.gov For example, heterobimetallic complexes with Ni-Fe distances around 2.5 Å have been synthesized and studied. pnas.orgnih.gov Computational models, such as DFT calculations, are used to probe the electronic structure of these mimics and have confirmed the presence of direct metal-metal bonding in some cases. nih.gov While many reported models use ligands with amine or other linkers, the fundamental N2S2 coordination sphere is a recurring theme, highlighting the relevance of this compound-type ligands in this field of bioinorganic chemistry. pnas.orgnih.govresearchgate.net

Polymeric Materials and Advanced Applications

Integration of Bis(2-mercaptoethyl)sulfone-derived Monomers into Polymer Synthesis

This compound is utilized in polymer synthesis, often serving as a cross-linking agent or a key building block for creating new polymers. cymitquimica.combiosynth.com Its difunctional nature, with thiol groups at either end, allows it to react with other monomers to form long polymer chains.

The synthesis of polymers from this compound typically proceeds via step-growth polymerization. In this process, the monomers react to form dimers, then trimers, and progressively longer chains. libretexts.org Unlike chain-growth polymerization, the terminal functional groups on the growing chains remain active, allowing shorter chains to combine into higher molecular weight polymers in the later stages of the reaction. libretexts.org A key strategy for incorporating this compound is the thiol-Michael addition reaction, where its thiol groups react with monomers containing activated double bonds, such as vinyl sulfones. google.comnih.gov This reaction is a type of step-growth polymerization that can be catalyzed by a base or nucleophile. google.com When multifunctional thiols and comonomers are used, a highly crosslinked polymer network is formed efficiently. google.com The step-growth nature of this polymerization results in lower shrinkage stress, as the gel point is reached at higher conversions. nih.gov

Thiol-based polymerization, often referred to as "click" chemistry, is prized for its high efficiency, mild reaction conditions, and high functional group conversion. nih.govresearchgate.net Two primary mechanisms are relevant for this compound: the thiol-Michael addition and the radical-mediated thiol-ene reaction.

The thiol-Michael addition involves the reaction of a thiol with an electron-deficient alkene, such as an acrylate (B77674) or a vinyl sulfone. google.comnih.gov This reaction can be initiated by bases or nucleophiles and proceeds with high selectivity. google.comresearchgate.net For instance, the reaction between a dithiol monomer like this compound and a divinyl sulfone monomer would lead to the formation of a poly(thioether sulfone). acs.org This approach is used to create polymers with high thermal stability and specific optical properties. acs.org

The thiol-ene reaction involves the radical-catalyzed addition of a thiol group across a double bond (an 'ene'). researchgate.net This reaction can be initiated thermally or photochemically. researchgate.net It is a powerful tool for creating crosslinked networks and functionalizing materials. The use of ester-free thiols, analogous in reactivity to this compound, in reactions with vinyl sulfones has been shown to significantly improve the mechanical properties and solvent resistance of the resulting polymers compared to traditional ester-containing networks. nih.gov

Functional Polymers with Tailored Optical and Thermal Properties

The incorporation of sulfur atoms and sulfone groups from monomers like this compound is a key strategy for developing functional polymers with tailored properties. The high polarizability of sulfur atoms contributes to a high refractive index, while the rigid sulfone group can enhance thermal stability. researchgate.netresearchgate.net

Poly(thioether sulfone)s are a class of polymers known for their potential as high refractive index materials. researchgate.netresearchgate.net The synthesis typically involves the polyaddition of a dithiol with a monomer containing vinyl sulfone groups. acs.orgresearchgate.net For example, novel thermoplastic poly(thioether sulfone)s have been developed by reacting alicyclic dithiols with divinyl sulfone, resulting in polymers with high molecular weights. acs.orgacs.org The simultaneous introduction of sulfide (B99878), sulfone, and often alicyclic units into the polymer chain is a deliberate molecular design strategy to achieve a high refractive index. acs.orgresearchgate.net The resulting polymers are often amorphous, transparent, and flexible, making them suitable for optical applications. acs.org

In the field of optical polymers, a high refractive index (n) is often desired, but it must frequently be balanced with the Abbe number (ν), which quantifies chromatic dispersion. arxiv.orgarxiv.org Generally, a trade-off exists where materials with a high refractive index exhibit high dispersion (a low Abbe number). arxiv.orgresearchgate.net

The molecular design of poly(thioether sulfone)s allows for the optimization of these properties. By incorporating sulfur-containing functional groups, which are highly polarizable, a high refractive index can be achieved. researchgate.net The use of alicyclic structures, as opposed to purely aromatic ones, can help to maintain a higher Abbe number, signifying lower dispersion. acs.orgacs.org For example, poly(thioether sulfone)s based on tricyclo[5.2.1.02,6]decane moieties have been synthesized that exhibit both high refractive indices (n_D = 1.6052–1.6228) and high Abbe numbers (ν_D = 45.8–48.0), representing a good balance of optical properties. researchgate.netacs.org Similarly, another poly(thioether sulfone) was reported with a very high refractive index of 1.686 and an Abbe number of 48.6. researchgate.net

Table 1: Optical and Thermal Properties of Selected Poly(thioether sulfone)s

Polymer System Refractive Index (n_D) Abbe Number (ν_D) Glass Transition Temp. (T_g, °C) 5% Weight Loss Temp. (T_d5, °C)
Poly(TCDSH/DVS) acs.org 1.6052 48.0 74 ~300
Poly(BSMD/VSTCD) acs.org 1.6228 45.8 113 ~300
Poly(BMMD/DVS) acs.org 1.6512 42.6 <60 -
Poly(BMMD/DTDO) acs.org 1.6601 40.5 131 278

Data sourced from studies on analogous poly(thioether sulfone) systems.

Polymers derived from sulfone-containing monomers are noted for their thermal stability, which is crucial for processing and for high-temperature applications. nih.gov Poly(thioether sulfone)s generally exhibit good thermal stability, with 5% weight loss temperatures (T_d5) often around 300°C or higher in a nitrogen atmosphere. researchgate.netacs.org The glass transition temperature (T_g), which indicates the transition from a rigid, glassy state to a more rubbery state, can be tailored by monomer selection. Incorporating rigid structures, such as alicyclic rings, into the polymer backbone can significantly increase the T_g. acs.org For instance, T_g values for various poly(thioether sulfone)s have been reported in the range of 74°C to 152°C. researchgate.netacs.org

The mechanical properties of these polymers are also noteworthy. The incorporation of ester-free monomers, a category that includes this compound, into polymer networks via thiol-based reactions can lead to materials with enhanced mechanical behavior and solvent resistance. nih.gov For polymers without hydrolytically degradable esters, glass transition temperatures as high as 100°C have been achieved, resulting in robust, glassy polymers. nih.gov The resulting poly(thioether sulfone)s can be flexible, tough, and transparent films. researchgate.netacs.org

Post-Polymerization Modification and Surface Functionalization

Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers, thereby tailoring their properties for specific applications. nih.gov this compound is utilized in such modifications, particularly in reactions involving its thiol groups.

One notable application of this compound is in the functionalization of covalent organic frameworks (COFs). In a specific study, a COF with exposed vinyl groups was modified with this compound through a thiol-ene reaction. This process grafts flexible chains containing thioether and thioalcohol groups onto the COF structure. nih.gov The resulting material, COF-S-SH, demonstrated a high capacity for adsorbing mercury(II) from aqueous solutions. nih.govresearchgate.net The introduction of the sulfur-containing functionalities from this compound was crucial for this enhanced adsorption capability. nih.gov

The thiol groups of this compound can readily participate in thiol-ene "click" chemistry, a highly efficient and versatile set of reactions. google.comwiley-vch.de This allows for the covalent attachment of the sulfone-containing moiety to polymer backbones or surfaces that have been pre-functionalized with alkene groups. This approach offers a straightforward method for altering the surface properties of materials, potentially enhancing their adhesion, biocompatibility, or affinity for specific molecules.

The table below summarizes the key aspects of using this compound in post-polymerization modification.

Parameter Description Reference
Modification Strategy Thiol-ene reaction with vinyl-functionalized polymers/materials. nih.gov
Functional Groups Introduced Thioether, Thioalcohol, Sulfone. nih.gov
Key Application Example Functionalization of Covalent Organic Frameworks (COFs) for Mercury(II) removal. nih.govresearchgate.net
Resulting Material COF-S-SH with high adsorption capacity for Hg(II). nih.govresearchgate.net

Computational Polymer Design and Property Prediction

The development of new polymeric materials is increasingly being accelerated by computational methods. doaj.org These approaches allow for the prediction of polymer properties before their actual synthesis, saving significant time and resources.

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the behavior of molecules and materials at an atomic level. mdpi.comdiva-portal.org By simulating the movements and interactions of atoms and molecules over time, MD can provide insights into the structure-property relationships of polymers. mdpi.com

In the context of polymers containing this compound, MD simulations can be employed to:

Investigate the conformational preferences of the polymer chains.

Predict physical properties such as density, glass transition temperature, and mechanical moduli.

Understand the interactions between polymer chains and with other molecules, such as solvents or small molecules.

Simulate the morphology of polymer blends and composites.

For instance, a recent study utilized a fully automated platform for all-atom classical molecular dynamics simulations to predict the properties of a wide range of polymers. arxiv.orgresearchgate.net While this study did not specifically focus on a polymer derived from this compound, it did include the synthesis of a related polymer from Bis(2-mercaptoethyl) sulfide. arxiv.orgresearchgate.net The workflow involved generating polymer structures, performing MD simulations to calculate properties like refractive index and Abbe number, and then using this data to train machine learning models. arxiv.orgresearchgate.net This highlights the potential for applying similar high-throughput computational screening to polymers derived from this compound to discover materials with desired optical or other physical properties.

Machine learning (ML) is rapidly emerging as a transformative tool in materials science, including the discovery and design of new polymers. doaj.orgresearchgate.netnih.gov ML models can be trained on existing experimental or computational data to predict the properties of new, unsynthesized polymers.

The integration of ML with high-throughput MD simulations creates a powerful pipeline for accelerated polymer discovery. arxiv.orgresearchgate.net An ML model can be trained on a dataset of polymers with known properties. This trained model can then be used to rapidly screen a virtual library of candidate polymers, identifying those with the most promising properties for a target application.

A workflow for discovering new polymers using this integrated approach could involve the following steps:

Virtual Library Generation: Create a large library of virtual polymers, including those that could be synthesized from monomers like this compound.

High-Throughput MD Simulations: For a subset of these polymers, automatically perform MD simulations to calculate key properties.

ML Model Training: Use the data from the MD simulations to train an ML model that can predict the properties of the remaining polymers in the library without the need for further simulations.

Candidate Selection: Use the trained ML model to identify the most promising polymer candidates for synthesis and experimental validation.

This data-driven approach significantly reduces the experimental effort required to discover new materials with optimized properties.

The table below outlines the computational approaches for polymers incorporating this compound.

| Computational Method | Application in Polymer Science | Potential for this compound Polymers | Reference | | --- | --- | --- | | Molecular Dynamics (MD) Simulations | Prediction of physical properties, understanding molecular interactions and morphology. | Elucidate structure-property relationships, predict optical and mechanical properties. | mdpi.comarxiv.org | | Machine Learning (ML) | Accelerated discovery of new polymers by predicting properties. | High-throughput screening of virtual libraries of polymers containing this compound to identify candidates with desired characteristics. | doaj.orgarxiv.orgresearchgate.net |

Biochemical and Biotechnological Research Applications

Role as a Disulfide Reducing Agent in Biological Systems

The primary role of bis(2-mercaptoethyl)sulfone in biological research is the cleavage of disulfide bonds (-S-S-) in proteins and other molecules. This reduction is crucial for analyzing protein structure, function, and for preparing proteins for further analysis.

This compound (BMS) has been evaluated against dithiothreitol (B142953) (DTT), a standard reagent for disulfide reduction.

Reaction Speed : Under non-denaturing conditions at a neutral pH of 7, BMS is reported to reduce native disulfide bonds in proteins significantly faster than DTT. researchgate.net Studies on specific proteins like immunoglobulin, trypsinogen, and α-chymotrypsinogen A have shown that BMS can cleave accessible disulfide bonds 5 to 7 times faster than DTT. researchgate.netacs.org It also reduces less accessible bonds more rapidly, by a factor of approximately 2.3. researchgate.net This increased speed is advantageous in experiments where rapid reduction is required.

Chemical Properties : The enhanced rate of reduction is partially attributed to the lower pKa values of BMS's thiol groups (7.9 and 9.0) compared to DTT (pKa > 9), which allows it to be more reactive at a neutral pH. acs.orgnih.gov However, from a thermodynamic standpoint, BMS is considered a less potent reducing agent than DTT. acs.org This is because its reduction potential (E°′) is less negative (−0.291 V) compared to DTT. acs.org

Other Dithiols : BMS was developed along with other dithiols like N,N'-dimethyl-N,N'-bis(mercaptoacetyl)hydrazine (DMH) to overcome some limitations of DTT, such as its short half-life in solution and reduced activity at pH levels below 7. mdpi.com Like DTT, BMS is a reversible reducing agent. mdpi.com

Table 1: Comparative Features of BMS and DTT

Feature This compound (BMS) Dithiothreitol (DTT)
Reaction Rate (pH 7) 5-7 times faster on accessible protein disulfides. researchgate.netacs.org Standard baseline.
Thiol pKa Values 7.9 ± 0.2, 9.0 ± 0.2. acs.org ~9.2. nih.gov
Reduction Potential (E°′) -0.291 V. acs.org More negative than BMS.
Oxidized Structure Forms a seven-membered ring. acs.org Forms a stable six-membered ring.

BMS is employed in various protein chemistry protocols:

Solubility Enhancement : It is used as an additive, typically in concentrations of 1-10 mM, to improve the solubility and stability of proteins for complex structural analyses like Nuclear Magnetic Resonance (NMR). biosynth.comutsouthwestern.edu By keeping cysteine residues in a reduced state, it can prevent the formation of intermolecular disulfide bonds that lead to aggregation and precipitation.

Reversible Modification : BMS is used to reverse covalent modifications at cysteine residues, which is a key technique for studying protein function. nih.gov For example, in ion channel research, cysteine side chains can be modified by methanethiosulfonate (B1239399) (MTS) reagents to probe the channel's structure. nih.govplos.org Applying BMS can cleave the newly formed disulfide bond, reversing the modification and restoring the protein's original function. nih.govnih.gov This reversibility helps confirm that the observed effects were due to the specific modification and not non-specific damage to the protein. nih.gov This has been demonstrated in studies of P2X and Orai1 ion channels, where function was restored after BMS treatment. nih.govjneurosci.org

The reduction of a protein disulfide bond by a dithiol like BMS occurs via a thiol-disulfide exchange reaction. The process involves two main steps. First, one of the thiol groups on BMS attacks the target disulfide bond on the protein, forming a mixed disulfide intermediate. The second step is an intramolecular reaction where the second thiol on the same BMS molecule attacks the sulfur atom within the mixed disulfide. csic.es This second step is favorable and results in the formation of a stable, seven-membered cyclic disulfide product from the oxidized BMS, releasing the now-reduced protein with two free thiol groups. acs.org The efficiency of this intramolecular cyclization is a key factor that drives the reaction forward and contributes to its rapid kinetics compared to monothiols. csic.es

Interactions with Biomolecules

Research has also extended to the interactions of BMS with other classes of biomolecules beyond its primary role as a protein reductant.

Specific interactions between BMS and DNA have been reported. According to one source, BMS binds to DNA and exhibits a redox potential of -0.78 V in this context. biosynth.com The same source notes that it fluoresces at a wavelength of 564 nm when in a dimethyl sulfoxide (B87167) solution. biosynth.com BMS has also been used in the synthesis of nucleoside disulfides, which are related to DNA components, where it served to reduce a disulfide bond in a precursor molecule in an aqueous solution. thieme-connect.de

BMS has been effectively used as a reagent to modify proteins from the extracellular environment. biosynth.com In studies of ion channels, which are proteins embedded in the cell membrane, BMS is added to the extracellular solution to reduce disulfide bonds that may have formed between channel subunits. nih.govjneurosci.org For instance, when cysteine mutations in the Orai1 ion channel were induced to form disulfide bonds using an oxidizing agent, the subsequent application of extracellular BMS was shown to reduce these bonds and partially restore channel activity. nih.gov This demonstrates its ability to function in a complex biological environment outside the cell to manipulate the structure and function of cell-surface proteins.

Table 3: Compound Names Mentioned in Article

Compound Name Abbreviation
This compound BMS
Dithiothreitol DTT
Glutathione GSH
Immunoglobulin Ig
N,N'-dimethyl-N,N'-bis(mercaptoacetyl)hydrazine DMH

Environmental Behavior and Remediation Research

Biodegradation Studies

Biodegradation involves the breakdown of organic substances by microorganisms.

Bis(2-mercaptoethyl)sulfone has been assessed for its biodegradability. In a study cited in a public report by the Australian Industrial Chemicals Introduction Scheme (AICIS), a product containing this compound was determined to be readily biodegradable. The assessment, which measured the amount of carbon dioxide evolved over a 28-day period, found a 71% degradation of the test material. The test also showed that significant degradation occurred relatively quickly, with 10% degradation by day 2 and approximately 64% by day 12, meeting the criteria to be classified as readily biodegradable.

Biodegradation Assessment of this compound
Test Duration 28 Days
Parameter Measured Carbon Dioxide Evolution
Test Substance Concentration 35.1 mg/L (nominal)
Result at Day 2 10% degradation
Result at Day 12 ~64% degradation
Result at Day 28 71% degradation
Classification Readily Biodegradable

This interactive table summarizes the key findings from the biodegradability study.

While the ready biodegradability of this compound has been established, specific studies identifying its unique degradation products and metabolic pathways are not well-documented in publicly available literature. For organosulfur compounds in general, biodegradation often involves an oxidative attack at the sulfur atom. nih.gov For example, some microbial processes are known to degrade ethyl phenyl sulfide (B99878) and diphenyl sulfide to their corresponding sulfones. nih.gov Other pathways for different organosulfur compounds involve the cleavage of carbon-sulfur bonds, releasing the sulfur as sulfite (B76179) or sulfide. pnas.org In anaerobic environments, for instance, the degradation of dihydroxypropanesulfonate proceeds through C-S cleavage to release sulfite. pnas.org It is plausible that the biodegradation of this compound involves similar mechanisms, such as the cleavage of the carbon-sulfur bonds and further oxidation of the sulfur-containing fragments.

Applications in Environmental Remediation

The presence of thiol (-SH) groups in this compound makes it and similar molecules valuable for applications in environmental remediation, particularly for the removal of heavy metals from aqueous solutions. Thiol groups have a strong affinity for heavy metal ions, forming stable complexes and thus removing them from the water. doi.org

Researchers have successfully developed various adsorbents functionalized with thiol groups to effectively remove toxic heavy metal ions from water. osti.govnih.gov These adsorbents are often created by grafting thiol-containing molecules onto the surface of porous substrates like silica (B1680970) gel or covalent organic frameworks (COFs). osti.govnih.govresearchgate.netsciopen.com

One notable study involved the post-synthetic modification of COFs using bis(2-mercaptoethyl) sulfide, a compound structurally similar to this compound. researchgate.netsciopen.com The resulting thiol-modified COFs, named COF-S-SH, demonstrated exceptional adsorption capabilities for mercury (Hg(II)) ions from water. researchgate.netsciopen.com The maximum adsorption capacity of COF-S-SH for Hg(II) was reported to be 586.3 mg g⁻¹. researchgate.netsciopen.com These modified COFs also showed high selectivity for Hg(II) over other common metal ions. researchgate.netsciopen.com

Another approach has been the use of atomic layer deposition (ALD) and vapor-phase silanization to create thiol-functionalized silica gel adsorbents. osti.govnih.govosti.gov These materials have shown high selectivity for adsorbing heavy metals such as cadmium (Cd), arsenic (As), lead (Pb), mercury (Hg), and copper (Cu), particularly in acidic conditions. osti.govnih.govosti.gov The binding affinity was found to be highest for As(V) and Hg(II), with mercury also showing the fastest adsorption kinetics. osti.govnih.govosti.gov

The table below summarizes the performance of some thiol-modified adsorbents in removing heavy metals.

Adsorbent MaterialTarget Heavy Metal(s)Maximum Adsorption Capacity (mg/g)Key Findings
Thiol-lignocellulose/sodium bentonite (B74815) (TLSB)Zn(II), Cd(II), Hg(II)357.29 (Zn), 458.32 (Cd), 208.12 (Hg)The adsorption was found to be spontaneous and endothermic, following a pseudo-second-order kinetic model. nih.gov
Thiol-modified Covalent Organic Framework (COF-S-SH)Hg(II)586.3Showed excellent selectivity for Hg(II) and a synergistic adsorption effect with the organic pollutant diclofenac (B195802) sodium. researchgate.netsciopen.com
Thiol-functionalized silica gel via ALDCd(II), As(V), Pb(II), Hg(II), Cu(II)Not specifiedHigh selectivity and rapid removal, especially for As(V) and Hg(II). osti.govnih.govosti.gov

An interesting and important area of research is the investigation of how these thiol-modified adsorbents perform in the presence of multiple pollutants. Recent studies have revealed synergistic effects, where the presence of one pollutant can enhance the removal of another.

For example, when using thiol-modified COFs (COF-S-SH and COF-OH-SH) for mercury removal, the presence of the common pharmaceutical pollutant diclofenac sodium (DCF) unexpectedly enhanced the adsorption of Hg(II), and vice-versa. researchgate.netsciopen.com This synergistic adsorption was supported by density functional theory calculations, which showed a significant reduction in the energy of the adsorption system when both pollutants were present. researchgate.netsciopen.com This finding suggests that these adsorbents could be highly effective in treating complex industrial wastewater containing both heavy metals and organic pollutants. researchgate.netsciopen.com

Similarly, studies on thiol-group-modified layered double hydroxides and graphene oxide composites (LDH@GO-SH) have shown synergistic adsorption of copper (Cu(II)) and organic dyes. mdpi.com The presence of methyl orange, an anionic dye, significantly enhanced the adsorption of Cu(II). mdpi.com This was attributed to the dye adsorbed on the surface creating favorable electrostatic interactions for the copper ions. mdpi.com Conversely, the interaction with a cationic dye, methylene (B1212753) blue, was more complex, showing both competitive and synergistic effects depending on the concentrations. mdpi.com

These findings highlight the complex and often beneficial interactions that can occur in multi-pollutant systems, opening new avenues for the design of highly efficient and multifunctional adsorbent materials for environmental remediation.

Advanced Characterization Methodologies in Bis 2 Mercaptoethyl Sulfone Research

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the study of Bis(2-mercaptoethyl)sulfone, offering detailed insights into its atomic and molecular framework. Techniques ranging from nuclear magnetic resonance to mass spectrometry are employed to confirm its synthesis and characterize its intrinsic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. By mapping the magnetic fields around atomic nuclei, NMR provides unambiguous information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

In the seminal paper describing its synthesis, the structure of this compound was confirmed using both ¹H and ¹³C NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃). acs.org The ¹H NMR spectrum exhibits distinct signals that correspond to the different types of protons in the molecule. The protons of the thiol groups (SH) appear as a triplet, while the methylene (B1212753) protons (CH₂) adjacent to the sulfur atoms show complex multiplets. acs.org The ¹³C NMR provides complementary data, showing characteristic shifts for the carbon atoms in the ethyl chains. acs.org Product specifications from suppliers also confirm that the ¹H-NMR spectrum corresponds to the assigned structure. biosynth.com

NucleusSolventChemical Shift (δ) in ppmMultiplicityAssignment
¹HCDCl₃1.75t, J = 8.1 HzSH
¹HCDCl₃3.01dt, J = 8.1, 7.0 HzCH₂SH
¹HCDCl₃3.45t, J = 7.0 HzCH₂SO₂
¹³CCDCl₃20.0CH₂SH
¹³CCDCl₃55.1CH₂SO₂

Table 1: NMR Spectroscopic Data for this compound. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers further structural confirmation by probing the vibrational modes of the molecule's functional groups.

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its key structural features. Strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group are particularly prominent and are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the thiol (SH) group is confirmed by a weaker absorption band around 2550 cm⁻¹. acs.org

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is especially sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the sulfur-sulfur (S-S) bond in its oxidized disulfide form and the carbon-sulfur (C-S) bonds. myskinrecipes.com While detailed Raman spectra for this specific compound are not widely published, studies on related sulfone derivatives demonstrate its utility in analyzing structural changes and instabilities. nih.gov

Vibrational ModeFunctional GroupReported Frequency (cm⁻¹)
S-H stretchThiol2552
C-H stretchAlkane2934
O=S=O stretchSulfone1311, 1121

Table 2: Key Infrared Absorption Bands for this compound. acs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for verifying the molecular formula.

For this compound (molecular formula C₄H₁₀O₂S₃), the calculated monoisotopic mass is 185.9843 Da. uni.lu Experimental HRMS data from the original synthesis study showed a measured mass that was in excellent agreement with this calculated value, confirming the successful synthesis of the target compound. acs.org Predicted fragmentation patterns and collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, are also available from computational databases and serve as a reference for experimental studies. nih.gov

AdductCalculated m/zPredicted CCS (Ų)
[M+H]⁺186.99158136.2
[M+Na]⁺208.97352144.1
[M-H]⁻184.97702135.8
[M+K]⁺224.94746139.2

Table 3: Predicted Mass Spectrometry Data for this compound Adducts. nih.gov

Electrochemical Analysis

Electrochemical methods are vital for characterizing the redox properties of this compound, which are central to its function as a reducing agent. These techniques measure the potential and current associated with the oxidation and reduction of the thiol groups.

Cyclic Voltammetry and Square-Wave Voltammetry for Redox Characterization

Cyclic Voltammetry (CV) is a primary technique for investigating the redox behavior of electroactive species. It involves scanning the potential of an electrode and measuring the resulting current. For a reversible redox couple, the CV displays characteristic oxidation and reduction peaks. The formal reduction potential (E°′), a key measure of a compound's reducing power, can be determined from these peaks.

The reduction potential of this compound was determined by equilibration with the known reducing agent dithiothreitol (B142953) (DTT) and analysis of the equilibrium mixture, a method benchmarked against electrochemical techniques. acs.org The formal reduction potential (E°′) was reported to be -0.245 V relative to the normal hydrogen electrode (NHE) at pH 7.0. acs.org Another source reports a redox potential of -0.78 V, although the reference electrode and conditions for this measurement are not specified. researchgate.net

Square-wave voltammetry (SWV) is a related, often more sensitive, pulse voltammetric technique. tcichemicals.com Its waveform is designed to minimize background charging currents, resulting in enhanced signal-to-noise ratios. lookchem.com This makes SWV particularly well-suited for studying the kinetics of redox processes and for analyzing species at low concentrations. scbt.comdrugfuture.com While specific SWV studies on this compound are not prominent in the literature, the technique is a standard method for the electrochemical characterization of redox-active molecules. drugfuture.com

ParameterValueConditionsReference
pKa₁7.9Aqueous solution, 25°C sigmaaldrich.com
pKa₂9.0Aqueous solution, 25°C sigmaaldrich.com
Formal Reduction Potential (E°′)-0.245 V vs. NHEpH 7.0 acs.org

Table 4: Physicochemical and Redox Properties of this compound.

Determination of Standard Reduction Potentials

Research has established the standard reduction potential for this compound. Upon oxidation, BMS forms a seven-membered ring structure. Its reduction potential has been determined to be E°′ = (−0.291 ± 0.002) V. acs.org This makes it a less potent reducing agent than Dithiothreitol (DTT), which has a reduction potential of -0.33 V at pH 7. acs.org

The pKa values of the thiol groups are also essential as they influence the nucleophilicity of the thiolate anion, which is the active species in the reduction reaction. For this compound, the thiol pKa values have been determined to be 7.9 ± 0.2 and 9.0 ± 0.2 in aqueous solution at 25°C. acs.orgdrugfuture.com Despite a less negative reduction potential, studies have shown that BMS can reduce native disulfide bonds in certain proteins at pH 7 significantly faster than DTT, by a factor of approximately 5-7 for accessible bonds. acs.org This enhanced reaction rate is attributed to its favorable pKa values. acs.org

CompoundStandard Reduction Potential (E°′)pKa Values
This compound (BMS)(-0.291 ± 0.002) V acs.org7.9 ± 0.2, 9.0 ± 0.2 acs.orgdrugfuture.com
Dithiothreitol (DTT)-0.33 V acs.org8.3, 9.5

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. etamu.edueag.com For sulfone-containing compounds and polymers derived from them, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing their performance and stability at elevated temperatures. cnrs.fr

Differential Scanning Calorimetry (DSC) for Curing Behavior and Glass Transition

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. torontech.commdpi.com It is widely applied in polymer research to study curing reactions, which typically appear as exothermic peaks, and to determine the glass transition temperature (Tg), which is observed as a step-like shift in the baseline. torontech.compolymerinnovationblog.com The Tg is a critical property of amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.

In the context of materials derived from sulfone-containing compounds, DSC is used to evaluate the properties of the resulting polymers. For instance, research on copoly(thioether sulfone)s, synthesized from monomers like 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD), cyclohexane-1,4-dithiol (CHDT), and divinyl sulfone (DVS), utilized DSC to confirm their amorphous nature and determine their glass transition temperatures, which ranged from 42–50°C. researchgate.net In another study, a diglycidylether sulfone epoxy monomer (SEP), when cured, exhibited a significantly higher Tg of 163.81°C compared to a standard diglycidyl ether of bisphenol A (DGEBA) system, demonstrating the contribution of the sulfone group to the polymer's thermal properties. cnrs.fr

Polymer SystemGlass Transition Temperature (Tg)Reference
Copoly(thioether sulfone)s (poly(BMMD/CHDT–DVS))42–50°C researchgate.net
Cured Diglycidylether Sulfone Epoxy (SEP)163.81°C cnrs.fr
Cured Diglycidyl ether of bisphenol A (DGEBA)111.25°C cnrs.fr

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is essential for determining the thermal stability of materials, identifying decomposition temperatures, and quantifying the amount of residual mass (char yield) after degradation. eag.comcnrs.fr

TGA studies on sulfone-containing polymers reveal the significant impact of the sulfone group on thermal stability. For cured epoxy materials containing a diglycidylether sulfone structure, TGA demonstrated that the sulfone group linkage tends to decompose at lower temperatures, but in doing so, forms thermally stable sulfate (B86663) or sulfonate char. cnrs.fr This process retards subsequent thermal decomposition and enhances resistance to thermal oxidation, leading to a much higher char yield compared to conventional epoxy systems. cnrs.fr Similarly, copoly(thioether sulfone)s have shown good thermal stability with a 5% weight-loss temperature occurring above 300°C in a nitrogen atmosphere. researchgate.net

MaterialAtmosphere5% Weight-Loss Temp. (Td5)Char Yield at 800°CReference
Cured Diglycidylether Sulfone Epoxy (SEP)Nitrogen323.5°C39.67% cnrs.fr
Cured Diglycidyl ether of bisphenol A (DGEBA)Nitrogen355.7°C16.25% cnrs.fr
Copoly(thioether sulfone)sNitrogen>300°CNot Specified researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

This compound is described as white fluffy crystals when crystallized from hexane, with a melting point of 57-58°C, indicating a well-defined solid-state structure suitable for XRD analysis. drugfuture.com While specific single-crystal XRD data for this compound was not found in the surveyed literature, the technique is routinely applied to similar and related compounds. For example, X-ray crystallography has been successfully used to determine the solid-state structures of palladium complexes involving related thioether ligands and other complex organosulfur compounds. osti.govscholaris.ca Such analysis would be the definitive method to confirm the precise molecular geometry of this compound in its crystalline form.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Targeted Derivatizations

Future research is poised to move beyond the classical synthesis of Bis(2-mercaptoethyl)sulfone to explore more efficient, sustainable, and versatile synthetic methodologies. Drawing inspiration from recent advances in sulfone synthesis, novel approaches could offer greater control and diversity. thieme-connect.com

Novel Synthetic Strategies:

Palladium-Catalyzed Couplings: Modern palladium-catalyzed three-component coupling reactions, which unite two coupling partners with a sulfur dioxide surrogate like DABSO, could be adapted to create a wider range of dialkyl sulfones with high functional group tolerance. chemistryviews.org

C-S Coupling Reactions: The development of innovative C-S coupling reactions, perhaps utilizing organometallic reagents with SO2 surrogates, could provide more direct and efficient routes to the core structure and its analogs. organic-chemistry.org

Oxidation-Free Methods: Exploring oxidation-free methods starting from sulfone-substituted precursors could offer milder reaction conditions, preventing unwanted side reactions at the thiol groups. organic-chemistry.org

Targeted Derivatizations: The true versatility of this compound lies in the reactivity of its thiol groups. Future derivatization strategies will focus on leveraging these sites for specific functions.

Derivatization StrategyPotential Functional OutcomeResearch Focus
Thiol-Ene "Click" Chemistry Attachment of polymers, biomolecules, or functional small molecules.Creating well-defined conjugates and materials with high efficiency and selectivity. surrey.ac.uk
Thiol-Disulfide Exchange Reversible conjugation to cysteine residues in proteins or other thiol-containing systems.Developing stimulus-responsive materials and drug delivery systems. surrey.ac.uk
Alkylation/Arylation Modification of solubility, electronic properties, and steric hindrance.Fine-tuning the compound's properties for specific applications in materials or biological systems.
Formation of Thioethers/Thioesters Creation of cross-linked networks or prodrugs.Designing hydrogels, responsive polymers, and controlled-release therapeutics.

These explorations will enable the synthesis of a library of derivatives, each tailored for a specific application, significantly expanding the chemical space accessible from the parent compound.

Design of Advanced Materials with Tunable Properties for Specific Applications

The bifunctional nature of this compound makes it an excellent candidate for the development of advanced materials. The thiol groups can act as reactive sites for polymerization or as anchoring points onto surfaces, while the central sulfone group imparts polarity and thermal stability. taylorandfrancis.com

Polymer Chemistry: As a dithiol monomer, it can be used in thiol-ene polymerization or polycondensation reactions to create sulfur-containing polymers. researchgate.net These materials are of interest for applications requiring high refractive indices, such as optical lenses and coatings. Furthermore, its use as a cross-linking agent can enhance the mechanical and thermal properties of various polymer networks. researchgate.net

Stimulus-Responsive Materials: The potential for the thiol groups to form disulfide bonds, which are cleavable under reducing conditions, opens the door to creating "smart" materials. researchgate.net Hydrogels or nanoparticles incorporating this molecule could be designed to release an encapsulated payload (e.g., a drug) in a specific biological environment rich in reducing agents like glutathione. nih.gov

Bioconjugation and Surface Modification: Research has shown that other bis-sulfone compounds can be used to create polymer-protein conjugates, for example, by inserting into reduced disulfide bonds in antibodies. rsc.org This strategy could be adapted for this compound to functionalize biomolecules, enhancing their stability or delivering them to specific targets. The thiol groups also allow for strong binding to gold surfaces, enabling the formation of self-assembled monolayers (SAMs) for applications in biosensors and electronics.

Elucidation of Complex Biological Interactions and Therapeutic Potential

While known as a disulfide reducing agent, the full spectrum of its biological activities remains largely unexplored. drugfuture.com The presence of thiol groups suggests a rich potential for interaction with biological systems, particularly in the context of redox signaling. nih.gov

Modulation of Redox Homeostasis: Thiol-containing molecules are central to cellular redox balance. Future studies will likely investigate whether this compound can act as an antioxidant or modulate redox-sensitive signaling pathways, which are implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov

Enzyme Inhibition and Probing: The ability to interact with cysteine residues could be harnessed to design specific enzyme inhibitors. Many enzymes have critical cysteine residues in their active sites that could be targeted. Additionally, derivatives of this compound could be developed as chemical probes to identify and study proteins with reactive cysteine residues or accessible disulfide bonds.

Therapeutic Scaffolds: The core structure could serve as a scaffold for developing new therapeutic agents. For instance, attaching pharmacophores to the thiol groups could lead to novel drugs where the parent molecule aids in solubility, stability, or cellular uptake. The biological activity of other mercapto-substituted heterocyclic compounds demonstrates the therapeutic potential of such scaffolds. nih.govmdpi.com

Development of Sustainable Environmental Applications and Remediation Technologies

The chemical properties of this compound suggest its potential use in addressing environmental challenges.

Heavy Metal Chelation: Thiol groups are known to be excellent ligands for heavy metal ions. This property could be exploited to develop new materials for environmental remediation. By grafting this compound onto a solid support like silica (B1680970) or a polymer resin, highly effective and reusable sorbents could be created for the removal of toxic heavy metals such as mercury, lead, and cadmium from contaminated water.

Environmental Fate and Biodegradation: Understanding the environmental persistence and degradation pathways of this compound is crucial. Future research will likely focus on its fate in soil and water systems. Studies on related organosulfur compounds suggest that degradation may occur via microbial metabolism, hydrolysis, or photolysis. researchgate.netmdpi.com Elucidating these pathways is essential for assessing its environmental impact and for designing biodegradable versions for specific applications. For example, research on the degradation of bisphenol F (BPF) by bacterial strains has identified specific metabolic pathways, a model that could inform studies on this compound. researchgate.net

Integration of Advanced Computational and AI-Driven Discovery Methods in Chemical Research

The convergence of computational chemistry and artificial intelligence (AI) offers powerful new tools to accelerate the discovery and optimization of molecules like this compound.

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. By providing the model with desired parameters (e.g., enhanced binding affinity to a specific protein, specific solubility), AI can generate thousands of candidate molecules in a short period, far exceeding the pace of traditional methods.

Predictive Modeling: Machine learning models can be trained to predict the properties and activities of new sulfone-containing compounds. biosynth.com For example, models can predict bioactivity, toxicity, or material properties, allowing researchers to prioritize the synthesis of the most promising candidates. chemistryviews.org This approach saves significant time and resources in the discovery pipeline.

Reaction Prediction and Synthesis Planning: AI tools are increasingly capable of predicting the outcomes of chemical reactions and even designing entire synthetic routes. This could be applied to overcome challenges in synthesizing complex derivatives of this compound, suggesting novel, efficient, and high-yielding pathways.

The integration of these advanced computational methods promises to revolutionize the exploration of sulfone-based chemistry, unlocking new applications and accelerating the translation of research findings into practical solutions.

Q & A

Basic: What are the primary synthetic routes for Bis(2-mercaptoethyl)sulfone, and how are impurities minimized during synthesis?

Answer:
this compound is typically synthesized via nucleophilic substitution reactions between sulfone precursors and thiol-containing reagents. Key steps include:

  • Step 1: Reacting 2-mercaptoethanol with sulfonyl chlorides under controlled pH (8–10) to form intermediate thioethers.
  • Step 2: Oxidation of thioethers to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
  • Impurity Control: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity is validated using HPLC (>98%) and NMR spectroscopy (absence of residual thiol peaks at ~1.3 ppm) .

Advanced: How is this compound employed in determining redox potentials of fluorescent protein variants?

Answer:
this compound serves as a redox buffer in equilibrium-based assays for proteins like redox-sensitive GFPs (roGFPs).

  • Methodology:

    • Prepare redox titration curves using dithiothreitol (DTT) and this compound as competing redox couples.
    • Measure fluorescence ratios (ex: 400/480 nm) to track protein oxidation states.
    • Calculate midpoint redox potentials (E1/2E_{1/2}) via Nernst equation:
      E1/2=E+RTnFln([DTTox][DTTred])E_{1/2} = E^\circ + \frac{RT}{nF} \ln\left(\frac{[DTT_{ox}]}{[DTT_{red}]}\right)
  • Data Example:

    Redox CoupleE1/2E_{1/2} (mV)
    DTT/Lipoic Acid-291
    This compound-287
    (Source: Redox titrations with roGFP2 )

Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound for materials science applications?

Answer:
DFT studies using hybrid functionals (e.g., B3LYP) and gradient corrections (e.g., Lee-Yang-Parr correlation) predict electronic structure and reactivity:

  • Steps:
    • Geometry optimization at the B3LYP/6-31G(d) level.
    • Calculate HOMO-LUMO gaps to assess charge-transfer efficiency.
    • Analyze Mulliken charges on sulfur atoms to predict nucleophilic sites.
  • Validation:
    • Experimental vs. theoretical bond lengths (e.g., S–O: 1.44 Å calc. vs. 1.46 Å XRD) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Thiol protons (~1.3 ppm, singlet), methylene groups adjacent to sulfone (~3.1 ppm).
    • 13^{13}C NMR: Sulfone carbon at ~55 ppm.
  • Mass Spectrometry (MS):
    • ESI-MS ([M+H]+^+ at m/z 185.2) confirms molecular weight.
  • FTIR:
    • S=O stretching at 1150–1300 cm1^{-1}, S–H at 2550 cm1^{-1} .

Advanced: How can researchers resolve contradictions in experimental data for this compound’s stability under oxidative conditions?

Answer:
Conflicting stability reports (e.g., hydrolysis vs. oxidation resistance) require:

  • Controlled Replicates:
    Perform triplicate experiments under standardized O2_2/humidity levels.
  • Statistical Analysis:
    Use ANOVA to compare degradation rates across conditions (pH 4–10, 25–60°C).
  • Mechanistic Probes:
    • Track thiol depletion via Ellman’s assay.
    • Identify byproducts (e.g., sulfonic acids) via LC-MS.
  • Cross-Validation:
    Compare results with computational models (DFT activation energies for S–S bond cleavage) .

Advanced: What role does this compound play in synthesizing sulfone-containing polymers for proton exchange membranes (PEMs)?

Answer:
In PEMs, sulfone groups enhance proton conductivity via hydrophilic/hydrophobic phase separation:

  • Polymer Design:
    Co-polymerize this compound with aromatic diamines (e.g., BAPS derivatives) to form sulfonated poly(ether sulfone)s.

  • Performance Metrics:

    PropertyTarget Value
    Proton Conductivity≥0.1 S/cm (120°C)
    Methanol Permeability≤1 × 106^{-6} cm2^2/s
    (Reference: PEM design principles )

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.